4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid

Description

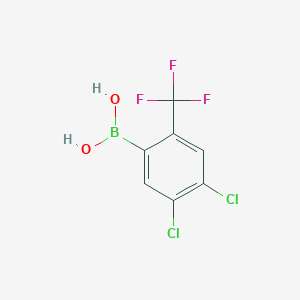

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with chlorine atoms at the 4- and 5-positions and a trifluoromethyl (-CF₃) group at the 2-position. Boronic acids are critical reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic molecules .

Properties

IUPAC Name |

[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSXKLWMZSVERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction, employing palladium catalysts and bis(pinacolato)diboron (BPin), is a cornerstone for introducing boronic acid groups into aromatic systems. For 4,5-dichloro-2-(trifluoromethyl)phenylboronic acid, this method begins with a halogenated precursor, typically 1,2-dichloro-4-iodo-5-(trifluoromethyl)benzene.

Procedure :

A mixture of 1,2-dichloro-4-iodo-5-(trifluoromethyl)benzene (1.0 equiv), BPin (1.2 equiv), Pd(dppf)Cl (3 mol%), and KOAc (3.0 equiv) in anhydrous dioxane is heated at 90°C under nitrogen for 12–16 hours. Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to yield the boronic ester, which is hydrolyzed to the boronic acid using 1 M HCl.

Optimization Insights :

Iridium-Catalyzed C–H Borylation

Direct C–H borylation using iridium catalysts offers an atom-economical alternative. However, the electron-withdrawing nature of the trifluoromethyl and chloro groups necessitates stringent conditions.

Procedure :

A solution of 1,2-dichloro-4-(trifluoromethyl)benzene (1.0 equiv), [Ir(OMe)(COD)] (2 mol%), dtbpy (4 mol%), and BPin (1.5 equiv) in anhydrous cyclohexane is stirred at 120°C for 24 hours. The boronic ester is isolated via vacuum distillation and hydrolyzed as above.

Challenges :

-

Regioselectivity : Competing borylation at the 3-position occurs (15–20%), necessitating careful chromatographic separation.

-

Yield : 45–52%, lower than Miyaura borylation due to steric hindrance.

Directed Ortho-Metalation (DoM) Approaches

Lithiation-Borylation Sequences

Directed metalation leverages substituents to guide boronic acid installation. For this compound, the trifluoromethyl group acts as a weakly directing group.

Procedure :

The substrate 1,2-dichloro-4-(trifluoromethyl)benzene is treated with LDA (2.2 equiv) at −78°C in THF, followed by addition of triisopropyl borate (1.5 equiv). After warming to room temperature, hydrolysis with 2 M HCl yields the boronic acid.

Limitations :

-

Low Efficiency : The trifluoromethyl group’s weak directing capability results in <30% yield, with significant byproduct formation.

-

Side Reactions : Competing dechlorination occurs at higher temperatures, reducing practicality.

Functional Group Interconversion (FGI) Routes

Nitro-to-Boronic Acid Conversion

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl | 58–67 | >95 | High regioselectivity | Requires halogenated precursor |

| Ir-Catalyzed Borylation | [Ir(OMe)(COD)] | 45–52 | 90–93 | Atom-economical | Low yield, competing regioselectivity |

| Directed Metalation | LDA | <30 | 70–75 | No pre-functionalization | Poor efficiency, side reactions |

| Nitro Interconversion | Pd-C/HNO | 38–42 | 85–88 | Uses simple starting materials | Multi-step, unstable intermediates |

Critical Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the boronic acid to the corresponding borane.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, depending on the nature of the coupling partner in the Suzuki-Miyaura reaction .

Scientific Research Applications

Chemical Synthesis

1.1. Suzuki Coupling Reaction

One of the primary applications of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is in the Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

- Mechanism : The mechanism involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. The presence of the trifluoromethyl group enhances the reactivity of the compound, making it a valuable reagent for synthesizing various substituted aromatic compounds.

Table 1: Summary of Suzuki Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aryl-Aryl Coupling | Pd(OAc)₂, K₂CO₃, THF/H₂O | 85 | |

| Vinyl-Aryl Coupling | Pd(PPh₃)₂Cl₂, NaOH, DMSO | 78 | |

| Heterocyclic Coupling | Pd/C, K₃PO₄, DMF | 90 |

Biological Applications

2.1. Antitumor Activity

Research has indicated that compounds derived from boronic acids can inhibit specific proteins involved in cancer cell proliferation. For instance, this compound has been investigated for its potential as an inhibitor of kinesin spindle protein (KSP), which plays a critical role in cell division.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new antitumor agents .

2.2. Herbicidal Properties

The compound has been noted for its herbicidal activity against certain crops like flax and cereals. It functions as a selective herbicide, effectively controlling weed growth while minimizing damage to crop plants.

- Usage : The application rates and effectiveness can vary depending on environmental conditions and specific crop types. Continuous studies are being conducted to optimize its use in agricultural practices .

Material Science Applications

3.1. Polymer Chemistry

In material science, boronic acids are utilized for creating dynamic covalent networks in polymer chemistry. The ability to form reversible bonds makes them suitable for developing smart materials that can respond to environmental stimuli.

- Application Example : Incorporating this compound into polymer matrices can enhance their mechanical properties and responsiveness to changes in temperature or pH.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in 4,5-dichloro-2-(trifluoromethyl)phenylboronic acid enhances electrophilicity at the boron center compared to dichloro-substituted analogs like 3,5-dichlorophenylboronic acid. This facilitates transmetalation in Suzuki reactions .

- Chlorine vs. Trifluoromethyl : Chlorine substituents increase lipophilicity and oxidative stability but reduce electronic activation compared to -CF₃ groups .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on substituent electronic and steric profiles:

- 2,4-Bis(trifluoromethyl)phenylboronic acid : High reactivity due to dual -CF₃ groups, enabling rapid coupling with aryl halides .

- This compound (hypothetical) : Predicted to exhibit intermediate reactivity, balancing electron withdrawal (-CF₃, -Cl) and steric effects.

- 3,5-Dichlorophenylboronic acid : Lower reactivity due to weaker electron withdrawal, requiring harsher conditions (e.g., elevated temperatures) .

Commercial Availability and Pricing

| Compound Name | Supplier | Purity | Price (JPY/g) |

|---|---|---|---|

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Kanto Reagents | >97.0% | 14,500 (5g) |

| 2,6-Bis(trifluoromethyl)phenylboronic acid | Kanto Reagents | >97.0% | 17,000 (1g) |

The higher cost of 2,6-bis(trifluoromethyl)phenylboronic acid reflects its specialized synthesis and storage requirements.

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them significant in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary mechanism of action for boronic acids, including this compound, involves their interaction with enzymes through the formation of covalent bonds with hydroxyl groups. This interaction can inhibit enzyme activity by blocking substrate binding or altering enzyme conformation. Specifically, this compound has been studied for its role in:

- Suzuki-Miyaura Cross-Coupling Reaction : This reaction is crucial in organic synthesis for forming carbon-carbon bonds and is facilitated by the compound's ability to act as a coupling partner .

- Antimicrobial Activity : Research indicates that boronic acids can exhibit antimicrobial properties by targeting specific bacterial enzymes. For example, studies have shown that similar compounds can inhibit leucyl-tRNA synthetase (LeuRS) in microorganisms like Candida albicans and Escherichia coli .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of boronic acids have highlighted their effectiveness against various pathogens. For instance:

- In Vitro Studies : The compound demonstrated moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of the known antifungal drug Tavaborole (AN2690), indicating significant antibacterial potential .

Cytotoxicity and Cancer Research

In cancer research, compounds similar to this compound have been evaluated for their cytotoxic effects:

- Cytotoxicity Studies : Compounds derived from this boronic acid have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, derivatives displayed IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231), suggesting a potential role in cancer therapy .

Data Table: Biological Activity Summary

Pharmacokinetics and Stability

The pharmacokinetic profile of boronic acids indicates that they are generally unstable in aqueous environments due to hydrolysis. However, modifications such as the introduction of trifluoromethyl groups can enhance their stability and bioavailability. The lipophilicity introduced by fluorination also plays a crucial role in improving membrane permeability and overall biological activity .

Q & A

Basic: What are the recommended methods for synthesizing 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid, and what critical parameters affect yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and Suzuki-Miyaura coupling reactions. Key steps include:

- Halogenation: Introducing chlorine and trifluoromethyl groups to the phenyl ring via electrophilic substitution or directed ortho-metalation.

- Boronation: Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple the halogenated precursor with a boronic ester under inert conditions (e.g., N₂ atmosphere).

Critical Parameters:

- Temperature Control: Maintain 60–80°C during coupling to avoid side reactions.

- Solvent Selection: Use anhydrous THF or dioxane to stabilize intermediates.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted halides and catalyst residues. Yield optimization (~70–85%) depends on stoichiometric ratios of boronic ester to aryl halide (1:1.2 recommended) .

Basic: What safety precautions and storage conditions are essential to prevent decomposition or hazardous reactions?

Methodological Answer:

- Incompatibilities: Avoid contact with oxidizing agents (e.g., peroxides, chlorates), reducing agents (e.g., LiAlH₄), and halogens due to exothermic decomposition risks .

- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C. Ensure a dry, well-ventilated environment to prevent hydrolysis of the boronic acid group.

- Handling: Use PPE (gloves, goggles) and conduct reactions in fume hoods. Spills require immediate neutralization with sodium bicarbonate and ethanol .

Advanced: How does the electronic and steric profile of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing Cl and CF₃ groups activate the aryl ring toward oxidative addition with Pd(0), accelerating coupling kinetics. However, excessive electron deficiency may reduce transmetallation efficiency.

- Steric Effects: The 4,5-dichloro substitution creates steric hindrance, potentially slowing coupling with bulky substrates. Use bulky ligands (e.g., SPhos) to mitigate this.

- Optimization: Adjust catalyst loading (1–5 mol%) and base (K₂CO₃ vs. CsF) to balance electronic and steric effects. Kinetic studies via NMR or HPLC can monitor reaction progress .

Basic: What analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion [M-H]⁻ expected at m/z 283.93 (C₇H₃BCl₂F₃O₂).

- HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced: How can researchers address contradictions in spectroscopic data, such as unexpected peaks in NMR spectra?

Methodological Answer:

- Impurity Identification: Compare with known byproducts (e.g., deboronated intermediates or di-ortho-substituted isomers).

- DEPT-135 NMR: Differentiates CH₃/CH₂ groups from quaternary carbons.

- Variable Temperature NMR: Resolves overlapping peaks caused by dynamic processes (e.g., boronic acid dimerization).

- Supplementary Techniques: X-ray crystallography or IR spectroscopy (B-O stretch at 1340 cm⁻¹) validates structural assignments .

Advanced: What strategies can study interactions of this compound with biological targets like enzymes or proteins?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) with diol-containing biomolecules (e.g., glycoproteins).

- Molecular Docking: Use software (AutoDock Vina) to model interactions with serine proteases, leveraging the boronic acid’s ability to form reversible covalent bonds.

- Enzyme Inhibition Assays: Monitor activity loss in α-chymotrypsin or β-lactamase upon incubation (IC₅₀ determination) .

Basic: What are the stability challenges of this compound in aqueous solutions, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Risk: The boronic acid group reacts with water to form boroxines. Stabilize by:

- Buffering at pH 7–8 (phosphate buffer).

- Adding diols (e.g., mannitol) to form stable cyclic esters.

- Long-Term Storage: Lyophilize and store at -20°C under desiccation. Reconstitute in anhydrous DMSO for assays .

Advanced: How does this compound compare to structurally similar boronic acids in catalytic applications?

Comparative Analysis:

| Compound | Key Features | Reactivity |

|---|---|---|

| 4,5-Dichloro-2-(CF₃)PhB(OH)₂ | High electrophilicity due to Cl/CF₃ groups | Superior in Suzuki couplings with electron-rich partners |

| 4-Methoxyphenylboronic acid | Electron-donating OMe group | Better for Stille couplings |

| 3,5-Bis(CF₃)PhB(OH)₂ | Enhanced steric bulk | Limited in bulky substrate reactions |

Mechanistic Insight: The Cl/CF₃ groups lower the LUMO energy of the aryl ring, facilitating oxidative addition but requiring careful ligand selection to prevent catalyst poisoning .

Basic: What are the environmental and disposal considerations for this compound?

Methodological Answer:

- Waste Treatment: Neutralize with excess NaOH (pH >10) to hydrolyze boronic acid into less hazardous boric acid.

- Incineración: Dispose via certified facilities at >1000°C to break down CF₃ groups into CO₂ and HF (scrubbers required).

- Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for halogenated waste .

Advanced: Can this compound act as a catalyst in dehydrative amidation, and what modifications enhance its efficiency?

Methodological Answer:

- Catalytic Role: The boronic acid facilitates water removal in amide bond formation.

- Modifications:

- Co-catalysts: Add 4Å molecular sieves or MgSO₄ to absorb H₂O.

- Microwave Irradiation: Reduces reaction time (30 min vs. 24 h) with 10–15% yield improvement.

- Substrate Scope: Works best with electron-deficient amines (e.g., nitroanilines). Monitor via TLC (Rf shift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.